molecular formula C11H15N3O2S2 B2528861 Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 881446-33-9

Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B2528861
CAS RN: 881446-33-9
M. Wt: 285.38
InChI Key: BWZWVFMVQQUUHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules known for their heterocyclic thiazole ring, which is a common motif in various biologically active compounds. The compound features an ethyl acetate group linked to a thiazole ring that is further substituted with an amino group and a thioxomethylamino moiety. This structure suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for biological activities . Another study reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction . These methods typically involve the reaction of thiazole intermediates with various reagents to introduce the desired substituents on the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and MS, as well as X-ray crystallography . For example, the molecular structure of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was confirmed by these methods and further supported by DFT calculations . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the synthesis of ethyl(Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate involved nitration, bromation, and cyclization . The reactivity of the thiazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be evaluated using TGA and DSC, as seen in the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which was stable above 249.8°C . The electronic properties can be assessed through spectroscopic methods and DFT calculations, providing insights into the HOMO and LUMO energies and charge transfer within the molecule .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Activities

Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited significant anti-inflammatory and analgesic activities, while others showed notable antioxidant properties. Molecular docking studies suggested a correlation between anti-inflammatory activity and binding modes in COX-2, indicating potential for the development of new anti-inflammatory drugs (Attimarad, Khedr, & Aldhubiab, 2017).

Molecular Docking and Glucosidase Inhibition

Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed significant inhibition towards α-glucosidase and β-glucosidase, with some compounds outperforming standard inhibitors. This highlights their potential as therapeutic agents for managing diabetes through the inhibition of glucosidase enzymes (Babar et al., 2017).

Synthetic Studies on Bacitracin

Research on the isomerization of amino acid components in thiazoline peptides related to the structure of interest has contributed to understanding the chemical behavior of thiazoline-containing compounds, with implications for the synthesis of peptides and peptidomimetics (Hirotsu, Shiba, & Kaneko, 1970).

Antimicrobial and Antioxidant Activities

Thiazolopyrimidine derivatives have been explored for their potential antimicrobial and antioxidant activities. The synthesis of these compounds via microwave-assisted methods has shown promise in yielding agents with moderate to good biological activities, indicating their utility in developing new antimicrobial and antioxidant therapies (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 2-[2-(prop-2-enylcarbamothioylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-3-5-12-10(17)14-11-13-8(7-18-11)6-9(15)16-4-2/h3,7H,1,4-6H2,2H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWVFMVQQUUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate

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